2-(2-Methoxyphenoxy)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-4-2-3-5-9(8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
ITQNMHDFKYEFGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(2-Methoxyphenoxy)ethane-1-sulfonamide
While a specific, well-established synthetic protocol for this compound is not extensively documented in the literature, its synthesis can be logically approached through a two-step process. This involves the initial preparation of the precursor alcohol, 2-(2-methoxyphenoxy)ethanol (B92500), followed by its conversion to the target sulfonamide.
The synthesis of 2-(2-methoxyphenoxy)ethanol is commonly achieved via the Williamson ether synthesis. This method involves the reaction of guaiacol (B22219) (2-methoxyphenol) with a 2-haloethanol, typically 2-chloroethanol (B45725), in the presence of a base. The base deprotonates the phenolic hydroxyl group of guaiacol to form a more nucleophilic phenoxide, which then displaces the halide from 2-chloroethanol in an SN2 reaction.
A plausible subsequent step to form the target sulfonamide involves the conversion of the primary alcohol of 2-(2-methoxyphenoxy)ethanol into a sulfonamide. A common method for this transformation is to first convert the alcohol into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester can then be treated with a source of ammonia (B1221849) or a protected sulfonamide equivalent, followed by deprotection, to yield the desired primary sulfonamide.
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | Guaiacol, 2-Chloroethanol | Base (e.g., NaOH, K2CO3) | 2-(2-Methoxyphenoxy)ethanol | Williamson Ether Synthesis |
| 2a | 2-(2-Methoxyphenoxy)ethanol | Methanesulfonyl Chloride, Pyridine | 2-(2-Methoxyphenoxy)ethyl methanesulfonate | Sulfonylation |
| 2b | 2-(2-Methoxyphenoxy)ethyl methanesulfonate | Ammonia | This compound | Nucleophilic Substitution |
Synthesis of Related Sulfonamide and Phenoxy-Ethanol Derivatives
The synthesis of analogous sulfonamides and phenoxy-ethanol derivatives provides a broader context for the preparation of this compound. The synthesis of sulfonamides is a well-developed field in organic chemistry, with the most common method being the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Phenoxy-ethanol derivatives are primarily synthesized through the Williamson ether synthesis, as described for the precursor of the title compound. Variations in the phenol (B47542) and the ethanol (B145695) derivative allow for the creation of a diverse library of related compounds.
| Derivative Type | General Synthetic Method | Key Reactants |
| N-Substituted Sulfonamides | Reaction of a sulfonyl chloride with a primary or secondary amine | Aryl/alkyl sulfonyl chloride, Primary/secondary amine |
| Substituted Phenoxy-Ethanols | Williamson ether synthesis | Substituted phenol, 2-Haloethanol derivative |
Chemoenzymatic Approaches in Analog Synthesis
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers advantages in terms of selectivity and milder reaction conditions. For the synthesis of analogs of this compound, enzymes could be employed for key transformations.
Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze esterification, transesterification, and amidation reactions. In the context of phenoxy-ethanol derivatives, lipases can be used to catalyze the synthesis of phenoxyethyl esters. For instance, a lipase (B570770) could catalyze the reaction between 2-(2-methoxyphenoxy)ethanol and an acyl donor to produce a variety of esters.
While the direct enzymatic formation of the sulfonamide group from an alcohol is not a common transformation, enzymes could be used to generate chiral precursors or to perform selective modifications on a pre-existing sulfonamide-containing molecule. For example, a hydrolase could be used for the enantioselective hydrolysis of a racemic ester derivative of 2-(2-methoxyphenoxy)ethanol, providing access to a chiral alcohol precursor.
| Enzymatic Reaction | Enzyme Class | Substrates | Product |
| Esterification | Lipase | 2-(2-Methoxyphenoxy)ethanol, Carboxylic acid/ester | 2-(2-Methoxyphenoxy)ethyl ester |
| Enantioselective Hydrolysis | Hydrolase | Racemic 2-(2-methoxyphenoxy)ethyl ester | Enantioenriched 2-(2-Methoxyphenoxy)ethanol |
Reactivity and Derivatization Studies of the this compound Moiety
The reactivity of this compound is dictated by the functional groups present: the sulfonamide, the ether linkage, and the aromatic ring.
Nucleophilic Substitution Reactions
The nitrogen atom of the sulfonamide group is generally not nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group. However, the hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, to yield N-substituted sulfonamides.
The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid or hydroiodic acid.
Oxidation and Reduction Pathways
The sulfonamide group is generally resistant to both oxidation and reduction. The sulfur atom is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation.
Reduction of sulfonamides is possible but typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4) or dissolving metal reductions (e.g., sodium in liquid ammonia). These reactions can lead to the cleavage of the sulfur-nitrogen bond to yield an amine and a sulfinic acid derivative, or cleavage of the carbon-sulfur bond.
The aromatic ring can undergo electrophilic aromatic substitution reactions, with the methoxy (B1213986) and the phenoxy-ethanesulfonamide groups acting as directing groups. The methoxy group is an activating, ortho-, para-directing group, while the directing effect of the phenoxy-ethanesulfonamide substituent would be more complex.
| Reaction Type | Reagents | Potential Products |
| N-Alkylation | Base, Alkyl halide | N-Alkyl-2-(2-methoxyphenoxy)ethane-1-sulfonamide |
| Reduction (S-N cleavage) | LiAlH4 | 2-(2-Methoxyphenoxy)ethylamine |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substituted aromatic ring derivatives |
Mechanistic Investigations of Biological Activity
Enzyme Inhibition Studies
The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors. Its ability to mimic or compete with endogenous substrates allows for the modulation of various enzymatic pathways.
Competitive Inhibition of Dihydropteroate (B1496061) Synthase (General Sulfonamide Context)
Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.netresearchgate.net Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for antimicrobial agents. researchgate.net
The mechanism of action relies on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA). researchgate.net Sulfonamides act as competitive inhibitors by binding to the PABA-binding site on the DHPS enzyme. researchgate.netopenaccesspub.org This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a necessary step in the formation of dihydropteroic acid. nih.gov The inhibition of this step blocks the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. researchgate.netopenaccesspub.org Consequently, bacterial growth and replication are halted, leading to a bacteriostatic effect. researchgate.net
It is also thought that sulfonamides can act as prodrugs, forming inactive pterin-sulfonamide conjugates that further disrupt the folate pathway. nih.gov
Carbonic Anhydrase Inhibition Potential
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. youtube.com These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.
The inhibitory activity of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.net This coordination bond mimics the transition state of the carbon dioxide hydration reaction. nih.gov The binding is further stabilized by hydrogen bond interactions between the sulfonamide's oxygen atoms and the amide nitrogen of a conserved threonine residue (Thr199) within the active site. youtube.com
The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by the chemical nature of the substituent attached to the sulfonamide group. nih.gov This "tail" can interact with various amino acid residues lining the active site cavity, leading to isoform-specific inhibition. nih.gov While primary sulfonamides are potent inhibitors, N-alkylation to form secondary sulfonamides can reduce binding affinity. researchgate.net
Receptor Modulation and Antagonism/Potentiation
In addition to enzyme inhibition, sulfonamide-containing molecules have been shown to modulate the activity of various cell surface receptors, acting as either antagonists or potentiators.
Endothelin Receptor Antagonism (ETA/ETB) by Related Pyrimidine-Sulfonamides
Certain pyrimidine-sulfonamide derivatives have been identified as potent antagonists of endothelin (ET) receptors, particularly the ETA subtype. nih.gov Endothelins are potent vasoconstrictors, and their receptors are implicated in various cardiovascular diseases.
Structure-activity relationship (SAR) studies on these compounds have revealed key structural features necessary for high-affinity binding. For instance, modifications to the pyrimidine (B1678525) ring and the sulfonamide moiety can significantly impact antagonist potency and selectivity. nih.govnih.gov Biphenylsulfonamide derivatives have also been explored, with the heterocyclic ring system playing a crucial role in receptor interaction. nih.govnih.gov The introduction of hydrophilic groups can increase water solubility but may decrease affinity for the ETA receptor. nih.gov
Sodium Channel Inhibition by Related Benzamide-Sulfonamides
While the prompt specified benzamide-sulfonamides, the available research more prominently features benzenesulfonamide (B165840) derivatives as inhibitors of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key target for pain therapeutics. nih.gov
These benzenesulfonamide-based inhibitors have been designed to block the flow of sodium ions through the channel, thereby reducing neuronal excitability. Structure-activity relationship studies have focused on optimizing the substituents on the benzene (B151609) ring and the sulfonamide nitrogen to enhance potency and selectivity for Nav1.7 over other sodium channel isoforms, such as Nav1.5, to minimize cardiac side effects. These efforts have led to the identification of compounds with high potency and over a thousand-fold selectivity for Nav1.7.
| Compound Class | Target | Activity |
| Benzenesulfonamides | Nav1.7 | Potent Inhibition |
| Cyclohexylamine- and piperidine-based benzenesulfonamides | Nav1.7 | Potent and Selective Inhibition |
Table summarizing the activity of benzenesulfonamide derivatives as sodium channel inhibitors.
Molecular Interactions and Binding Site Characterization via Functional Assays
The biological activity of Tamsulosin (B1681236) is primarily attributed to its selective antagonism of α1-adrenergic receptors. wikipedia.org Functional assays have been instrumental in characterizing its binding affinity and selectivity for the different subtypes of these receptors.
Tamsulosin exhibits a high affinity for the α1A and α1D adrenoceptor subtypes, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. consensus.app This selectivity is a key feature that distinguishes it from less selective alpha-blockers. patsnap.com The interaction between Tamsulosin and these receptors is competitive, meaning it vies with the endogenous neurotransmitter, norepinephrine (B1679862), for the same binding sites. patsnap.com By blocking norepinephrine from binding, Tamsulosin prevents the contraction of these smooth muscles, leading to their relaxation. patsnap.com
The binding affinity of Tamsulosin for different α1-adrenoceptor subtypes has been quantified in various studies. It binds with significantly higher selectivity to α1A receptors compared to α1B receptors. drugbank.comnih.gov This preferential binding is crucial for its therapeutic effect, as the α1A subtype is the most common in the prostate, accounting for about 70% of the α1-adrenoceptors in this tissue. drugbank.com
Table 1: Binding Selectivity of Tamsulosin for α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Relative Binding Selectivity | Primary Location | Physiological Effect of Antagonism |
|---|---|---|---|
| α1A | High | Prostate, Bladder Neck, Urethra | Relaxation of smooth muscle, improved urinary flow. wikipedia.orgconsensus.app |
| α1B | Low | Blood Vessels, Spleen | Minimal effect on blood pressure at therapeutic doses. drugbank.comnih.gov |
| α1D | High | Bladder (Detrusor Muscle) | Relaxation of the detrusor muscle, alleviating storage symptoms. drugbank.com |
This table is generated based on data for the structurally related compound Tamsulosin.
Other Proposed Biological Mechanisms and Cellular Targets (e.g., Modification of Biomolecules, Antioxidant Pathways, Antimicrobial Action)
While the primary mechanism of action for Tamsulosin is well-established as α1-adrenoceptor antagonism, the broader class of sulfonamides is known to exhibit a wide range of biological activities through various other mechanisms. ijpsonline.comresearchgate.net These provide potential avenues for the biological action of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide.
Enzyme Inhibition: The sulfonamide group is a key pharmacophore that can mimic the structure of natural substrates for various enzymes. This allows sulfonamide-containing compounds to act as enzyme inhibitors by binding to the active sites and disrupting biochemical pathways. A notable example is the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes. mdpi.com
Antimicrobial Action: The discovery of the antimicrobial properties of sulfonamides was a landmark in medicine. ijpsonline.com They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit bacteriostatic effects.
Antiviral Activity: More recently, sulfonamide derivatives have been investigated for their antiviral properties against a range of viruses, including HIV, Ebola virus, and coronaviruses. mdpi.com The mechanisms can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with viral entry into host cells. ijpsonline.commdpi.com
Anti-inflammatory and Anticancer Potential: Some sulfonamides have demonstrated anti-inflammatory and anticancer activities. researchgate.net These effects can be mediated through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation, and the induction of cell cycle arrest and apoptosis in cancer cells. Computational docking studies have suggested that compounds structurally similar to this compound could interact with key molecular targets involved in cancer progression.
The diverse biological activities of the sulfonamide class of compounds suggest that this compound could potentially exert its effects through one or more of these mechanisms, in addition to any potential activity at adrenergic receptors. Further research is required to elucidate the specific molecular targets and biological activities of this particular compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tamsulosin |
Structure Activity Relationship Sar Studies of 2 2 Methoxyphenoxy Ethane 1 Sulfonamide Derivatives
Systematic Modification of the Sulfonamide Functionality
The sulfonamide moiety is a critical pharmacophore in this class of compounds, playing a key role in their interaction with the target receptors. Modifications to this group, including N-substitution and bioisosteric replacement, have been investigated to modulate activity and selectivity.
Studies have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's affinity for α1-adrenoceptors. While the primary (unsubstituted) sulfonamide is a common feature in many active compounds, including tamsulosin (B1681236), alterations at this position can lead to varied pharmacological outcomes. For instance, the introduction of small alkyl groups on the sulfonamide nitrogen can be tolerated, though it may lead to a slight decrease in potency. However, larger or more complex substituents often result in a significant loss of activity, suggesting that steric bulk in this region is detrimental to receptor binding.
Bioisosteric replacement of the sulfonamide group with other acidic functionalities has also been explored. The goal of such modifications is often to improve physicochemical properties, such as solubility and metabolic stability, while retaining or enhancing biological activity. For example, replacing the sulfonamide with a carboxylic acid or a tetrazole group, which are common bioisosteres, can alter the electronic and hydrogen-bonding characteristics of the molecule, thereby influencing its interaction with the receptor. Research indicates that while some bioisosteric replacements can maintain a degree of α1-adrenergic antagonism, the sulfonamide group often proves to be optimal for high-affinity binding.
| Modification | Example Substituent/Replacement | Impact on α1-Adrenoceptor Affinity |
|---|---|---|
| N-Alkylation | Methyl | Generally maintained or slightly decreased affinity |
| N-Acylation | Acetyl | Significant decrease in affinity |
| Bioisosteric Replacement | Carboxylic Acid | Variable, often reduced affinity compared to sulfonamide |
| Bioisosteric Replacement | Tetrazole | Generally lower affinity |
Influence of Substituent Variations on the Methoxyphenoxy Moiety
The 2-methoxyphenoxy group is another crucial element for the high-affinity binding of these derivatives to α1-adrenoceptors. The position and nature of the substituents on this aromatic ring have been a focal point of SAR studies.
The methoxy (B1213986) group at the ortho position of the phenoxy ring is considered a key feature for potent α1A-adrenoceptor antagonism. Shifting the methoxy group to the meta or para position generally leads to a significant decrease in affinity, highlighting the importance of the ortho substitution pattern for optimal interaction with the receptor's binding pocket.
Replacement of the methoxy group with other substituents has been systematically investigated to probe the electronic and steric requirements for binding. Small, electron-donating groups, such as ethoxy, are well-tolerated and can sometimes lead to comparable or even slightly improved activity. For instance, tamsulosin itself features a 2-ethoxyphenoxy group in some representations of its structure. However, replacing the methoxy group with larger alkyl groups or with electron-withdrawing groups, such as halogens, often results in a reduction in affinity. This suggests that a combination of appropriate size and electron-donating character at the ortho position is favorable for potent activity.
| Position of Methoxy Group | Impact on α1A-Adrenoceptor Affinity |
|---|---|
| Ortho (2-position) | Optimal for high affinity |
| Meta (3-position) | Significantly reduced affinity |
| Para (4-position) | Reduced affinity |
| Ortho-Substituent | Impact on α1A-Adrenoceptor Affinity |
|---|---|
| -OCH3 (Methoxy) | High affinity |
| -OCH2CH3 (Ethoxy) | Maintained or slightly increased affinity |
| -F, -Cl (Halogen) | Decreased affinity |
| -CH3 (Methyl) | Slightly decreased affinity |
Impact of Ethane (B1197151) Linker and Core Scaffold Modifications on Biological Profiles
Shortening or lengthening the two-carbon chain of the ethane linker generally leads to a decrease in α1-adrenoceptor affinity. This indicates that the specific spatial separation provided by the ethylene (B1197577) bridge is optimal for spanning the distance between the interaction points within the receptor. Introducing rigidity into the linker, for example, by incorporating it into a cyclic system, can also significantly impact activity, often negatively, by restricting the conformational flexibility required for an ideal binding orientation.
Alterations to the core scaffold, such as replacing the phenoxyethylamino group with other structural motifs, have been investigated in the broader context of α1-adrenoceptor antagonist design. For example, replacing the ethoxy-phenoxy-ethyl part with a benzyl (B1604629) group has been shown to result in a compound with a preferential antagonist profile for α1A- and α1D-adrenoceptors over the α1B subtype. nih.govresearchgate.net This suggests that while the core scaffold is important, thoughtful modifications can be made to fine-tune the selectivity profile of the resulting derivatives.
| Modification | Description | Impact on Biological Profile |
|---|---|---|
| Ethane Linker Length | Shortening or lengthening the two-carbon chain | Generally decreased α1-adrenoceptor affinity |
| Linker Rigidity | Incorporation into a cyclic system | Often leads to reduced activity |
| Core Scaffold Replacement | Substitution of the phenoxyethylamino group with a benzyl moiety | Can modulate receptor subtype selectivity nih.govresearchgate.net |
Stereochemical Considerations and Enantioselective Synthesis for Activity Modulation
The 2-(2-Methoxyphenoxy)ethane-1-sulfonamide scaffold often contains at least one chiral center, and the stereochemistry of these molecules is a critical determinant of their biological activity. In the case of tamsulosin, the (R)-enantiomer is known to be the more active isomer, exhibiting significantly higher affinity for α1-adrenoceptors compared to its (S)-counterpart. This enantioselectivity underscores the importance of a precise three-dimensional arrangement of the functional groups for optimal interaction with the chiral environment of the receptor binding pocket.
The pronounced difference in activity between enantiomers necessitates the use of enantioselective synthesis or chiral resolution techniques to obtain the desired stereoisomer in high purity. Various strategies have been developed for the asymmetric synthesis of tamsulosin and its analogues, often involving the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. These methods are crucial for producing enantiomerically pure compounds, which is essential for maximizing therapeutic efficacy and minimizing potential off-target effects that could be associated with the less active enantiomer. The development of efficient and scalable enantioselective synthetic routes remains an active area of research in the pursuit of novel and improved derivatives in this class.
Correlating Structural Features with Receptor Affinity and Selectivity
The affinity and selectivity of this compound derivatives for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) are governed by the collective contributions of the various structural elements. Tamsulosin, for example, exhibits a degree of selectivity for the α1A and α1D subtypes over the α1B subtype. nih.govdroracle.ai This selectivity is clinically significant as the α1A subtype is predominantly found in the prostate, making it a key target for the treatment of benign prostatic hyperplasia with reduced cardiovascular side effects, which are often associated with the blockade of α1B receptors in blood vessels. droracle.ai
| Structural Feature | Contribution to Receptor Affinity and Selectivity |
|---|---|
| Unsubstituted Sulfonamide | Acts as a key hydrogen bond donor, crucial for high affinity. |
| Ortho-Methoxy/Ethoxy Group on Phenoxy Ring | Provides optimal steric and electronic interactions, contributing to high affinity for α1A/α1D subtypes. nih.govdroracle.ai |
| (R)-Stereochemistry at the Chiral Center | Ensures the correct 3D orientation of functional groups for optimal receptor fit and higher potency. |
| Flexible Ethane Linker | Allows for the necessary conformational adjustments to achieve a low-energy binding pose. |
Preclinical Pharmacological Efficacy and Selectivity Investigations
Evaluation in In Vitro Cellular Assays (e.g., Cancer Cell Lines, Bacterial Strains, Enzyme Activity Assays)
There is no publicly available scientific literature detailing the evaluation of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide in in vitro cellular or enzymatic assays.
Typically, the initial screening of a new compound involves a battery of in vitro tests to identify any potential biological activity. For instance, many sulfonamide derivatives are known to possess anticancer and antibacterial properties. researchgate.netmdpi.commdpi.com Therefore, a compound like this compound might be tested for its cytotoxic effects against a panel of human cancer cell lines or for its minimum inhibitory concentration (MIC) against various bacterial strains. researchgate.netnih.gov Furthermore, enzyme activity assays are crucial for determining if a compound can inhibit or activate specific enzymes that are implicated in disease pathways. researchgate.net
To illustrate the standard data presentation for such studies, a hypothetical table of results is provided below.
| Assay Type | Target (Cell Line / Bacterial Strain / Enzyme) | Endpoint | Result |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Human Breast Cancer) | IC₅₀ (µM) | Data Not Available |
| Anticancer Activity | HeLa (Human Cervical Cancer) | IC₅₀ (µM) | Data Not Available |
| Antibacterial Activity | Escherichia coli | MIC (µg/mL) | Data Not Available |
| Antibacterial Activity | Staphylococcus aureus | MIC (µg/mL) | Data Not Available |
| Enzyme Inhibition | Target Enzyme X | IC₅₀ (nM) | Data Not Available |
Assessment in Relevant Animal Models of Disease (e.g., Anxiety, Psychosis, Hypertension)
No in vivo studies in animal models of disease have been published for this compound.
Following promising in vitro results, a compound would typically be advanced to in vivo testing in relevant animal models to assess its efficacy in a complex biological system. researchgate.netnih.govijbcp.com Depending on the compound's hypothesized mechanism of action, it could be evaluated in models for a variety of conditions. For example, potential anxiolytic effects could be studied using the elevated plus-maze in rodents. nih.gov Antipsychotic potential might be assessed in models of dopamine (B1211576) hyperactivity. nih.gov If the compound is suspected to have cardiovascular effects, its impact on blood pressure could be measured in hypertensive animal models. researchgate.net
A hypothetical summary of potential in vivo findings is presented in the interactive table below.
| Disease Model | Animal Species | Primary Outcome Measure | Observed Effect |
|---|---|---|---|
| Anxiety (Elevated Plus Maze) | Rat | Time in Open Arms | Data Not Available |
| Psychosis (Amphetamine-Induced Hyperlocomotion) | Mouse | Locomotor Activity | Data Not Available |
| Hypertension (Spontaneously Hypertensive Rat) | Rat | Mean Arterial Pressure | Data Not Available |
Determination of Receptor/Enzyme Selectivity Profile
The receptor and enzyme selectivity profile for this compound has not been characterized in the available scientific literature.
A critical aspect of preclinical drug development is to determine the selectivity of a compound for its intended biological target. A highly selective compound is less likely to interact with off-target receptors or enzymes, which can lead to unwanted side effects. This is often assessed through broad screening panels where the compound is tested against a wide range of known receptors and enzymes. For example, a related structural class of compounds, 2-phenylethanesulfonamide (B1266341) derivatives, have been investigated as selective antagonists for the endothelin-A receptor. nih.gov A similar approach would be necessary to understand the selectivity of this compound.
The table below illustrates how selectivity data would typically be presented.
| Target Receptor/Enzyme | Binding Affinity (Kᵢ, nM) or Inhibitory Potency (IC₅₀, nM) |
|---|---|
| Primary Target | Data Not Available |
| Off-Target 1 | Data Not Available |
| Off-Target 2 | Data Not Available |
| Off-Target 3 | Data Not Available |
Pharmacokinetics and Metabolism Studies Preclinical and Mechanistic Focus
Absorption and Distribution Characteristics in Preclinical Models
Following oral administration in preclinical models, Tamsulosin (B1681236) is rapidly and almost completely absorbed. In rats and dogs, peak plasma concentrations are typically reached within one hour of administration. nih.gov However, the absolute bioavailability shows significant variation between species, with rats exhibiting dose-dependent bioavailability (ranging from 6.9% to 22.8%) and dogs showing more consistent bioavailability (ranging from 29.7% to 42.0%). nih.gov
The distribution of Tamsulosin is characterized by extensive binding to plasma proteins, primarily alpha-1 acid glycoprotein (B1211001) (AAG). drugbank.comresearchgate.net This binding is significantly higher in humans (98.9-99.1%) compared to preclinical species like rats (79.0-80.6%) and dogs (90.2-90.3%). nih.gov The apparent volume of distribution after intravenous administration is approximately 16 L, suggesting distribution into the extracellular fluids of the body. drugbank.comresearchgate.net Studies in dogs have shown that after oral administration, Tamsulosin concentrations in lower urinary tract tissues, such as the prostate and urethra, reach their maximum levels at 1-2 hours and remain higher than plasma concentrations at most observation points. researchgate.net
| Parameter | Rats | Dogs | Humans (for comparison) |
|---|---|---|---|
| Time to Max. Concentration (Oral) | ~1 hour | ~1 hour | 1.0-1.8 hours |
| Absolute Bioavailability (Oral) | 6.9% - 22.8% (dose-dependent) | 29.7% - 42.0% | >90% |
| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% | 98.9% - 99.1% |
| Terminal Half-Life (IV) | 0.32 hours | 1.13 hours | 5-7 hours |
Identification of Metabolic Pathways and Key Metabolites (e.g., In Vitro Hepatic Metabolism, Degradation Products)
In vitro studies using human, rat, and dog liver microsomes have been instrumental in elucidating the metabolic pathways of Tamsulosin. ajpp.in The compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. patsnap.comdrugs.com The major enzymes involved are CYP3A4 and CYP2D6. drugbank.comnih.govclinpgx.org
The primary metabolic reactions are Phase I biotransformations, with oxidation being a key pathway. ajpp.in These reactions lead to the formation of several metabolites. ajpp.innih.gov Key metabolic transformations include:
O-deethylation of the o-ethoxyphenoxy moiety. nih.gov
Demethylation of the methoxybenzenesulphonamide moiety. nih.gov
Hydroxylation . drugbank.com
Oxidative deamination . drugbank.com
In vitro incubation of Tamsulosin with liver microsomes from different species revealed both similarities and differences in metabolic profiles. One study identified the formation of metabolites M1, M2, M3, M4, M5, and M6 in human, rat, and dog liver microsomes. ajpp.in In humans, M2 was a major metabolite, while in rats and dogs, M4 was predominant. ajpp.in The study also noted that Tamsulosin is metabolized more rapidly in rat liver microsomes compared to those from humans and dogs. ajpp.in
Subsequent Phase II reactions involve the conjugation of these Phase I metabolites with glucuronic acid or sulfate (B86663), facilitating their excretion. drugs.comnih.gov For instance, the O-deethylated metabolite (M-1) and the m-hydroxylated metabolite (M-3) can undergo both glucuronidation and sulfate conjugation. drugbank.comnih.gov
| Metabolite | Formation Pathway | Responsible CYP Enzyme(s) | Further Conjugation |
|---|---|---|---|
| M-1 (O-deethylated metabolite) | De-ethylation | CYP3A4 | Glucuronidation, Sulfation |
| AM-1 (o-ethoxyphenoxy acetic acid) | Oxidative deamination | CYP3A4 | - |
| M-3 (m-hydroxylated metabolite) | Hydroxylation | CYP2D6 | Glucuronidation, Sulfation |
| M-4 (O-demethylated metabolite) | Demethylation | CYP2D6 | Glucuronidation |
| M-2 | Hydroxylation | Unknown | Glucuronidation |
Theoretical and Preclinical Insights into Elimination Pathways
Preclinical studies demonstrate that Tamsulosin and its metabolites are eliminated from the body through both renal and fecal routes. Following a single oral administration of radiolabeled Tamsulosin, approximately 76% of the radioactivity is recovered in the urine and 21% in the feces over 168 hours. drugbank.comnih.gov
A very small percentage of the administered dose, around 8.7%, is excreted as the unchanged parent compound in the urine. drugbank.comtandfonline.com This indicates that hepatic metabolism is the primary clearance mechanism for Tamsulosin. medex.com.bdresearchgate.net The metabolites, having undergone extensive conjugation to more water-soluble forms (glucuronides and sulfates), are readily excreted renally. drugs.comclinpgx.org In human studies, the most abundant metabolites found in urine were the sulfate of the O-deethylated metabolite (M-1-Sul) and o-ethoxyphenoxy acetic acid (AM-1). tandfonline.com
The total blood clearance of Tamsulosin varies significantly across species, being much higher in rats (6.57 L/hr/kg) than in dogs (1.61 L/hr/kg), suggesting differences in hepatic extraction ratios. nih.gov
Computational and Biophysical Characterization
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov For compounds containing the aryloxyethanesulfonamide scaffold, a primary target of interest is the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in smooth muscle contraction. nih.gov
Studies involving the structurally related antagonist Tamsulosin (B1681236) have provided detailed models of its interaction within the α1A-adrenergic receptor binding pocket. nih.govmdpi.com Docking simulations and structural data indicate that these ligands typically form critical polar interactions with highly conserved residues. A key interaction for aminergic GPCR ligands is with an aspartate residue, D106, in transmembrane helix 3 (TM3). nih.gov The sulfonamide group, present in both Tamsulosin and 2-(2-Methoxyphenoxy)ethane-1-sulfonamide, is capable of acting as a hydrogen bond donor and acceptor, likely engaging with residues in the binding pocket to stabilize the complex.
Further analysis of Tamsulosin's binding mode reveals interactions with other residues, including Met-292, which is a unique residue in the α1A subtype and contributes to ligand selectivity. mdpi.com It is hypothesized that this compound would adopt a similar binding pose, with its methoxyphenoxy group occupying a hydrophobic subpocket and the ethane-1-sulfonamide tail extending towards the polar residues.
Table 1: Key Interacting Residues for Tamsulosin in the α1A-Adrenergic Receptor
| Residue | Helix Location | Interaction Type | Reference |
|---|---|---|---|
| D106 | TM3 | Polar Interaction / Hydrogen Bond | nih.gov |
| Met-292 | TM5 | Hydrophobic / van der Waals | mdpi.com |
| Phe-288 | TM5 | Hydrophobic Interaction | nih.gov |
| Phe-312 | TM6 | Aromatic Stacking | nih.gov |
Quantum Chemical Calculations of Molecular Properties and Reactivity Parameters
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule. nih.gov These methods can predict molecular geometry, electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and various reactivity descriptors. For this compound, such calculations would elucidate regions of high or low electron density, which are crucial for understanding potential ligand-receptor interactions.
The molecular electrostatic potential (MEP) map would highlight the electronegative oxygen atoms of the methoxy (B1213986), ether, and sulfonamide groups as likely sites for hydrogen bonding. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. While specific DFT studies on this compound are not available, general properties for arylsulfonamide compounds have been investigated, confirming the importance of the sulfonamide group in forming intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing information about conformational changes, binding stability, and the role of solvent molecules over time. nih.gov MD simulations performed on the Tamsulosin-α1A-adrenoceptor complex have demonstrated the stability of the interaction over hundreds of nanoseconds. mdpi.com
Key metrics from such simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the protein. Regions that interact with the ligand, such as the binding pocket residues, often show reduced fluctuation, indicating stabilization upon ligand binding. mdpi.com
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and receptor are tracked throughout the simulation. For a sulfonamide-containing compound, persistent hydrogen bonds with key residues like D106 would confirm a stable binding mode. mdpi.com
For this compound, an MD simulation would similarly be expected to show stable binding within the α1A-receptor, characterized by low RMSD values and persistent hydrogen bonding involving the sulfonamide moiety.
In Silico ADME/T Prediction (Excluding Actual Toxicity Data)
In silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govresearchgate.net These predictions help to identify compounds with potentially favorable pharmacokinetic profiles.
For a molecule like this compound, predictions can be made based on its structural features and by analogy to related compounds like Tamsulosin. nih.gov
Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted. The presence of polar groups (sulfonamide, ether) may influence permeability.
Distribution: Plasma protein binding is a key parameter. Tamsulosin exhibits high binding (94%-99%), primarily to alpha-1-acid glycoprotein (B1211001). nih.govdrugbank.com A similar high degree of protein binding would be predicted for the subject compound. The unbound fraction is critical as only this portion is pharmacologically active. mdpi.com
Metabolism: The molecule would be assessed for its potential as a substrate or inhibitor of Cytochrome P450 (CYP) enzymes. Tamsulosin is metabolized mainly by CYP3A4 and CYP2D6. nih.gov The 2-methoxyphenoxy group is a potential site for O-demethylation.
Excretion: Predictions would estimate renal clearance and whether the compound is a substrate for transporters like P-glycoprotein.
Table 3: Predicted ADME Profile for this compound
| ADME Parameter | Predicted Outcome | Rationale/Comparison | Reference |
|---|---|---|---|
| Intestinal Absorption | Moderate to High | Lipinski's Rule of Five compliant | mdpi.com |
| Caco-2 Permeability | Moderate | Balance of lipophilic and polar groups | nih.gov |
| Plasma Protein Binding | High | Common for arylsulfonamide structures; similar to Tamsulosin | nih.gov |
| CYP450 Substrate | Likely (CYP3A4, CYP2D6) | Based on Tamsulosin metabolism | nih.gov |
X-ray Crystallography of Compound-Target Complexes (where applicable to related structures)
While a crystal structure of this compound complexed with a target is not available, high-resolution cryo-electron microscopy (cryo-EM) structures of the human α1A-adrenergic receptor in complex with Tamsulosin have been resolved (e.g., PDB ID: 7YMH). nih.govmdpi.com These structures provide atomic-level detail of the ligand-receptor interactions, validating and refining the predictions from molecular docking.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental information about the molecular structure and electronic properties of "2-(2-Methoxyphenoxy)ethane-1-sulfonamide".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The aromatic protons of the methoxyphenoxy group typically appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The two methylene (B1212753) groups of the ethane (B1197151) chain would exhibit distinct signals, likely multiplets, due to spin-spin coupling, appearing in the δ 3.0-4.5 ppm region. The protons of the sulfonamide (-SO₂NH₂) group are expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by identifying all unique carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group and the oxygen of the ether linkage appearing at the lower field end. The methoxy carbon would have a characteristic signal around δ 55 ppm. The two methylene carbons of the ethane bridge would be observed in the δ 40-70 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. The N-H stretching vibrations of the sulfonamide group are expected in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong, characteristic bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage would be visible around 1250 cm⁻¹.
UV/Visible Spectroscopy
UV/Visible spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the aromatic ring, "this compound" is expected to exhibit UV absorption. A typical UV spectrum, likely recorded in a solvent such as methanol (B129727) or acetonitrile (B52724), would show an absorption maximum (λₘₐₓ) around 270-280 nm, which is characteristic of the substituted benzene (B151609) ring. This property is particularly useful for quantitative analysis using techniques like HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under electrospray ionization (ESI) in positive mode, "this compound" would be expected to show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the cleavage of the ether bond or the loss of the sulfonamide group, further confirming the structure.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (δ 6.8-7.2), Methoxy protons (δ ~3.8), Ethane protons (δ 3.0-4.5), Sulfonamide protons (variable) |
| ¹³C NMR | Aromatic carbons (δ 110-160), Methoxy carbon (δ ~55), Ethane carbons (δ 40-70) |
| IR Spectroscopy | N-H stretch (3200-3400 cm⁻¹), S=O stretch (1350-1300 cm⁻¹, 1160-1130 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
| UV/Visible Spectroscopy | λₘₐₓ ~270-280 nm |
| Mass Spectrometry (ESI+) | [M+H]⁺ ion, characteristic fragmentation patterns |
Chromatographic Purity and Quantification Methods
Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of sulfonamide compounds. A typical method for "this compound" would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. Gradient elution is often employed to ensure the separation of the main compound from any potential impurities, which may have different polarities. Detection is typically performed using a UV detector set at the λₘₐₓ of the compound (around 275 nm). jbclinpharm.org The method would be validated for parameters such as linearity, accuracy, precision, and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for identifying unknown impurities and degradation products. An LC-MS method would likely use a mobile phase compatible with mass spectrometry, such as one containing volatile buffers like ammonium (B1175870) acetate or formic acid. rsc.orgnih.gov The mass spectrometer can provide molecular weight information for each separated peak, aiding in the identification of process-related impurities or degradants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility and thermal lability of sulfonamides, GC-MS is less commonly used for their direct analysis. However, it can be employed if the compound is derivatized to increase its volatility and thermal stability. This approach is generally more complex than LC-based methods and is typically reserved for specific applications where LC is not suitable.
| Method | Typical Conditions | Application |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with buffer; Detection: UV at ~275 nm jbclinpharm.org | Purity determination, quantification, and routine quality control |
| LC-MS | Column: C18; Mobile Phase: Acetonitrile/Water with volatile buffer (e.g., formic acid); Detection: ESI-MS rsc.orgnih.gov | Identification of impurities and degradation products, quantification at low levels |
| GC-MS | Requires derivatization; Column: Capillary column (e.g., HP-5ms) | Less common; for specific applications requiring GC separation |
Development of Stability-Indicating Analytical Methods for Degradation Product Analysis
The development of a SIAM involves subjecting the compound to forced degradation or stress studies under various conditions as mandated by the International Council for Harmonisation (ICH) guidelines. scirp.orgscispace.com These conditions typically include:
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions at elevated temperatures. Many sulfonamides show susceptibility to hydrolysis. jbclinpharm.org
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
Thermal Degradation: The solid compound is subjected to high temperatures to assess its thermal stability.
Photolytic Degradation: The compound is exposed to UV and visible light to evaluate its photosensitivity.
Following exposure to these stress conditions, the resulting mixtures are analyzed, typically by HPLC or LC-MS. The primary goal is to develop a chromatographic method that can separate the intact "this compound" from all the degradation products formed. The peaks corresponding to the degradation products are then characterized. Peak purity analysis, often using a photodiode array (PDA) detector, is essential to ensure that the main drug peak is free from any co-eluting degradants. scirp.org
Once a suitable separation method is established, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This validated stability-indicating method can then be used in long-term and accelerated stability studies to monitor the purity and potency of "this compound" over time.
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat jbclinpharm.org | Cleavage of the ether linkage or sulfonamide bond |
| Base Hydrolysis | 0.1 M NaOH, heat jbclinpharm.org | Cleavage of the ether linkage or sulfonamide bond |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the sulfur atom or aromatic ring |
| Thermal | Dry heat (e.g., 60-80°C) | General decomposition |
| Photolytic | Exposure to UV/Visible light | Photodegradation, possibly involving the aromatic ring |
Development of Analogues and Derivatives of 2 2 Methoxyphenoxy Ethane 1 Sulfonamide
Rational Design Principles for Novel Analogues
The journey to develop novel analogues of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide is deeply rooted in the principles of rational drug design. This strategic approach leverages an understanding of the target molecule's structure and its interactions with biological systems to guide the design of more effective and specific compounds. Key strategies employed in the rational design of analogues for this scaffold would theoretically include:
Structure-Activity Relationship (SAR) Analysis: A fundamental principle is the systematic modification of the core structure of this compound to understand which functional groups are crucial for its biological activity. This involves altering the methoxyphenoxy group, the ethane (B1197151) linker, and the sulfonamide moiety to probe their influence on potency and selectivity.
Bioisosteric Replacement: To improve pharmacokinetic or pharmacodynamic properties, various parts of the molecule can be replaced with bioisosteres. For instance, the methoxy (B1213986) group (-OCH3) could be substituted with other electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions. Similarly, the sulfonamide group (-SO2NH2) could be replaced with other acidic functional groups to explore different binding modes.
Conformational Restriction: Introducing cyclic structures or rigid linkers in place of the flexible ethane chain can lock the molecule into a specific conformation. This can lead to higher affinity and selectivity for the biological target by reducing the entropic penalty of binding.
Synthesis and Comprehensive Biological Evaluation of SAR-Driven Derivatives
Following the principles of rational design, the synthesis of novel derivatives is a critical step. The synthetic routes would typically be designed to be versatile, allowing for the introduction of a wide range of substituents at key positions of the this compound scaffold.
Once synthesized, these derivatives undergo a comprehensive biological evaluation to determine their efficacy and selectivity. This process generally involves a tiered screening approach:
Primary Screening: Initial in vitro assays are conducted to assess the basic activity of the newly synthesized compounds against a specific biological target.
Secondary Screening: More potent compounds from the primary screen are then subjected to more detailed in vitro and sometimes in cellulo assays to confirm their activity, determine potency (e.g., IC50 or EC50 values), and assess their selectivity against related targets.
Lead Optimization: Derivatives showing promising activity and selectivity profiles are further modified to optimize their properties, such as metabolic stability, solubility, and cell permeability.
The data gathered from these evaluations are crucial for refining the SAR models and guiding the design of the next generation of analogues.
Identification of Potent and Selective Analogues for Specific Biological Targets
The ultimate goal of developing analogues of this compound is to identify compounds with enhanced potency and selectivity for specific biological targets. While the publicly available research on this specific compound is limited, the general strategies for identifying such analogues are well-established in medicinal chemistry.
The identification of a lead compound would be followed by extensive studies to elucidate its mechanism of action and to ensure its suitability for further preclinical development. The table below illustrates a hypothetical outcome of a successful SAR study, showcasing how different substitutions on the parent molecule could influence its activity against a particular target.
| Compound | R1 Substitution (on phenyl ring) | R2 Substitution (on sulfonamide) | Biological Target | Potency (IC50, nM) |
| Parent | 2-Methoxy | H | Target X | 500 |
| Analogue 1 | 2,4-Dimethoxy | H | Target X | 250 |
| Analogue 2 | 2-Methoxy | Methyl | Target X | 750 |
| Analogue 3 | 2-Chloro | H | Target X | 100 |
| Analogue 4 | 2-Methoxy, 4-Fluoro | H | Target X | 50 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
This structured approach, combining rational design, chemical synthesis, and rigorous biological testing, is essential in the quest to discover novel and effective therapeutic agents derived from the this compound scaffold.
Future Research Directions and Therapeutic Potential Mechanistic and Preclinical Horizons
Elucidation of Complete Mechanistic Pathways and Signal Transduction Cascades
A foundational step in characterizing the therapeutic potential of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide is a thorough investigation of its mechanism of action. The presence of a sulfonamide group linked to a methoxyphenoxy moiety suggests several potential biological targets. For instance, the structurally related moiety in the well-known drug tamsulosin (B1681236), an antagonist of α1-adrenergic receptors, highlights a potential area of investigation. wikipedia.orgpatsnap.comnih.gov Tamsulosin selectively blocks α1A and α1D adrenergic receptors, which are G-protein coupled receptors. drugbank.comconsensus.appclinpgx.org The α1 receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. wikipedia.org The α2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP levels. wikipedia.org
Future research should, therefore, focus on comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels to identify its primary molecular targets. Should it exhibit activity at adrenergic receptors, subsequent studies should delineate its binding affinity and functional activity at α1 and α2 receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C). wikipedia.org Downstream signaling pathway analysis, including measurement of second messengers like cAMP and inositol (B14025) phosphates, would be crucial to fully understand its signal transduction cascades.
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
Based on the elucidated mechanism of action, a range of therapeutic applications could be explored. If this compound is found to be an α1-adrenergic receptor antagonist, its potential utility in conditions characterized by smooth muscle contraction could be investigated. Tamsulosin, for example, is used to treat benign prostatic hyperplasia by relaxing the smooth muscle of the prostate and bladder neck. wikipedia.orgdrugbank.comnih.gov Therefore, the potential of this compound in urological disorders could be a primary focus.
Furthermore, α1-adrenergic receptors are also present in blood vessels, and their blockade can lead to vasodilation. wikipedia.org This suggests a potential application in hypertension, although receptor subtype selectivity would be critical to minimize side effects. Beyond the adrenergic system, many sulfonamide-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, and antimicrobial effects. Therefore, broad biological screening could uncover unexpected therapeutic opportunities.
A research paper has also discussed the role of the 2-methoxyphenoxy moiety in compounds targeting the 5-HT1A receptor, suggesting another potential avenue for investigation related to neurological and psychiatric disorders. nih.gov
Design of Next-Generation Analogues with Enhanced Preclinical Profiles
Once a primary biological target and a potential therapeutic area are identified, the design and synthesis of next-generation analogues of this compound would be a logical next step. The goal of such a program would be to improve the compound's preclinical profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Structure-activity relationship (SAR) studies would be central to this effort. nih.gov Systematic modifications of the 2-methoxyphenoxy ring, the ethane (B1197151) linker, and the sulfonamide group would be undertaken to understand the contribution of each part of the molecule to its biological activity. For example, the position of the methoxy (B1213986) group on the phenyl ring could be altered, or it could be replaced with other substituents to modulate potency and selectivity. The ethane linker could be lengthened, shortened, or rigidified to optimize the orientation of the pharmacophores.
The following table outlines potential modifications for SAR studies:
| Molecular Scaffold | Potential Modifications | Rationale |
| 2-Methoxyphenoxy Ring | Varying the position of the methoxy group (ortho, meta, para) | To probe the optimal substitution pattern for receptor binding. |
| Introducing other substituents (e.g., halogens, alkyl groups) | To modulate electronic properties and lipophilicity. | |
| Ethane Linker | Altering the length of the alkyl chain | To optimize the distance between the aromatic ring and the sulfonamide group. |
| Introducing conformational constraints (e.g., cyclopropane (B1198618) ring) | To reduce flexibility and potentially increase binding affinity. | |
| Sulfonamide Group | N-alkylation or N-arylation | To explore additional binding interactions and modify physicochemical properties. |
| Replacement with other acidic functional groups (e.g., carboxylic acid, tetrazole) | To assess the importance of the sulfonamide moiety for activity. |
Integration of Advanced Computational and Experimental Approaches for Drug Discovery Pipeline Enhancement
To accelerate the drug discovery process for analogues of this compound, a close integration of computational and experimental methods is essential. nih.govsysrevpharm.orgnih.gov
Computational approaches can play a significant role in the early stages of drug design. springernature.com These can include:
Molecular Docking: If a crystal structure of the biological target is available, or a reliable homology model can be built, molecular docking can be used to predict the binding mode of this compound and its analogues. This can provide insights into key intermolecular interactions and guide the design of new compounds.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model can then be used to virtually screen large compound libraries to identify novel scaffolds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of newly designed compounds. springernature.com
ADMET Prediction: In silico models can be used to predict the ADME properties of virtual compounds, helping to prioritize those with the most promising drug-like characteristics for synthesis and testing. springernature.com
Experimental approaches will be crucial for validating the computational predictions and for generating the data needed to build and refine the models. High-throughput screening (HTS) can be used to rapidly test large numbers of compounds for biological activity. nih.gov Promising hits from HTS can then be further characterized in more detailed pharmacological and biophysical assays.
The iterative application of computational design and experimental testing will create a synergistic cycle of drug discovery, enabling the efficient optimization of lead compounds and the identification of clinical candidates with enhanced therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyphenoxy)ethane-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride and ammonia or a primary amine. A typical procedure involves reacting the sulfonyl chloride with an amine (e.g., 2-methoxyphenoxyethylamine) in pyridine at 0–5°C, followed by crystallization from an acetic acid/water mixture (1:1). Yield optimization requires controlled stoichiometry and inert conditions to minimize hydrolysis .
- Example Reaction Conditions :
| Reagent | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| NH₃/Pyridine | CH₂Cl₂ | 0–5°C | 60–78 |
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent integration and stereochemistry, ESI–MS for molecular weight verification, and elemental analysis for empirical formula validation. ATR FT-IR can identify sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) functional groups .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer : The methoxy group on the phenyl ring enhances electron-donating effects, stabilizing intermediates during sulfonylation. The sulfonamide group’s polarity increases solubility in polar aprotic solvents (e.g., DMF), facilitating further derivatization .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Methodological Answer : Optimize by varying amines (e.g., morpholine, aniline derivatives) and using catalysts like triethylamine to neutralize HCl byproducts. Kinetic studies using stopped-flow spectroscopy suggest higher yields (78%) at 0°C with THF as a solvent .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model binding affinities to enzymes like carbonic anhydrase. The methoxy group’s electron density and sulfonamide’s H-bonding capacity are critical for target engagement .
Q. How do stability studies inform storage and handling protocols?
- Methodological Answer : Thermo-gravimetric analysis (TGA) shows decomposition >200°C. Store under argon at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture; LC-MS monitoring confirms degradation products (e.g., sulfonic acids) under acidic conditions .
Q. What advanced analytical techniques resolve data contradictions in biological assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) require standardized assay conditions (pH, temp.) and orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference NMR purity with bioactivity to rule out impurity effects .
Q. How can regioselective modifications be achieved on the phenyl ring?
- Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents at the 2-position. Protect the sulfonamide group with Boc-anhydride to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
